An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)-1-indanone
An In-depth Technical Guide to the Physical Properties of 4-(Trifluoromethyl)-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)-1-indanone is a fluorinated building block of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. As a derivative of 1-indanone, a scaffold present in numerous biologically active compounds, 4-(trifluoromethyl)-1-indanone serves as a crucial starting material for the synthesis of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This guide provides a comprehensive overview of the key physicochemical characteristics of 4-(Trifluoromethyl)-1-indanone, supported by detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the core physical properties of 4-(Trifluoromethyl)-1-indanone is presented below. These parameters are essential for predicting its behavior in various chemical and biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇F₃O | |
| Molecular Weight | 200.16 g/mol | |
| CAS Number | 68755-42-0 | |
| Appearance | White to off-white crystalline powder or liquid | |
| Melting Point | 38-42 °C | |
| Boiling Point | 67-72 °C | |
| Purity | ≥95% to ≥97% (typical) |
Solubility Characteristics
Predicted Solubility Profile:
-
High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, dichloromethane, and chloroform.
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.
-
Low Solubility: Expected in nonpolar solvents such as hexane and heptane.
-
Insoluble: Expected in water.
Experimental Protocol for Solubility Determination
This protocol outlines a standard method for determining the qualitative solubility of 4-(Trifluoromethyl)-1-indanone in various solvents.
Materials:
-
4-(Trifluoromethyl)-1-indanone
-
A selection of solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane, water)
-
Small test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10-20 mg of 4-(Trifluoromethyl)-1-indanone into a small, dry test tube.
-
Add the selected solvent dropwise (approximately 0.5 mL to start) to the test tube.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect the solution for the presence of undissolved solid.
-
If the solid has not fully dissolved, continue to add the solvent in 0.5 mL increments, vortexing after each addition, up to a total volume of 3 mL.
-
Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.
Causality: The trifluoromethyl group increases the lipophilicity of the indanone core. Therefore, it is expected to be more soluble in organic solvents than in water. The ketone functional group can act as a hydrogen bond acceptor, which may contribute to its solubility in protic solvents.
Spectroscopic Profile
The spectroscopic data for 4-(Trifluoromethyl)-1-indanone are essential for its identification and characterization. While experimentally obtained spectra are the gold standard, the following sections provide predicted spectral characteristics based on the analysis of analogous compounds and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Protons (3H): Expect complex multiplets in the range of δ 7.5-8.0 ppm. The electron-withdrawing trifluoromethyl group will deshield the aromatic protons.
-
Methylene Protons (4H): Two triplets corresponding to the two methylene groups of the indanone ring are expected in the range of δ 2.5-3.5 ppm. The protons adjacent to the carbonyl group will be more deshielded.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Carbonyl Carbon (C=O): A singlet in the region of δ 190-200 ppm.
-
Aromatic Carbons (6C): Multiple signals in the aromatic region (δ 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): A quartet in the region of δ 120-130 ppm with a large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).
-
Methylene Carbons (2C): Two signals in the aliphatic region (δ 25-40 ppm).
Predicted ¹⁹F NMR Spectrum (in CDCl₃):
-
A singlet for the -CF₃ group is expected in the range of δ -60 to -65 ppm (relative to CFCl₃). The chemical shift is characteristic of an aromatic trifluoromethyl group.
Experimental Protocol for NMR Spectroscopy
This protocol describes the standard procedure for acquiring NMR spectra of 4-(Trifluoromethyl)-1-indanone.
Materials:
-
4-(Trifluoromethyl)-1-indanone
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube (5 mm)
-
Pipette
Procedure:
-
Accurately weigh 10-20 mg of 4-(Trifluoromethyl)-1-indanone and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to dissolve the sample completely.
-
Transfer the solution to an NMR tube using a pipette.
-
Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Causality: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks in ¹H NMR. The concentration of the sample is optimized to obtain a good signal-to-noise ratio in a reasonable acquisition time.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands (ATR):
-
C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1700-1720 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong absorptions in the range of 1100-1350 cm⁻¹.
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹.
Experimental Protocol for FT-IR Spectroscopy
This protocol details the acquisition of an IR spectrum using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.
Materials:
-
4-(Trifluoromethyl)-1-indanone
-
FT-IR spectrometer with an ATR accessory
-
Spatula
Procedure:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of 4-(Trifluoromethyl)-1-indanone powder onto the ATR crystal.
-
Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Causality: The ATR technique is favored for its minimal sample preparation and non-destructive nature. Good contact between the sample and the ATR crystal is essential for obtaining a high-quality spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak at m/z = 200, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of CO (M-28): A peak at m/z = 172.
-
Loss of CF₃ (M-69): A peak at m/z = 131.
-
Further fragmentation of the aromatic ring system.
-
Experimental Protocol for GC-MS Analysis
This protocol describes a typical method for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
4-(Trifluoromethyl)-1-indanone
-
Volatile organic solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS system with an EI source
Procedure:
-
Prepare a dilute solution of 4-(Trifluoromethyl)-1-indanone (approximately 1 mg/mL) in a suitable volatile solvent.
-
Inject a small volume (e.g., 1 µL) of the solution into the GC.
-
The compound will be separated on the GC column and then enter the mass spectrometer.
-
The mass spectrometer will ionize the molecules (typically at 70 eV for EI) and detect the resulting ions.
-
Analyze the mass spectrum of the peak corresponding to 4-(Trifluoromethyl)-1-indanone to determine the molecular ion and fragmentation pattern.
Causality: GC is used to separate the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the compound of interest. Electron ionization is a high-energy technique that causes fragmentation, providing valuable structural information.
Safety and Handling
4-(Trifluoromethyl)-1-indanone should be handled with appropriate safety precautions in a laboratory setting.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
4-(Trifluoromethyl)-1-indanone is a valuable building block in modern drug discovery, and a comprehensive understanding of its physical properties is essential for its effective application. This guide has provided a detailed overview of its key physicochemical characteristics, including predicted solubility and spectroscopic data. The experimental protocols included herein offer a framework for researchers to verify these properties and ensure the quality and identity of this important synthetic intermediate. By leveraging this information, scientists can better design and execute synthetic routes and develop novel compounds with therapeutic potential.
References
-
Electronic Supplementary Information (ESI) for "Real-time monitoring of the Ruppert–Prakash reaction in continuous-flow by benchtop NMR spectroscopy". The Royal Society of Chemistry. [Link]
-
SouthernBiotech. (2021, July 7). Safety Data Sheet: Fluoromount-G®. [Link]
-
Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry. [Link]
-
Supporting Information for "Copper-catalyzed aerobic oxidative sulfonylation of terminal alkynes with sodium sulfinates leading to (E)-vinyl sulfones and β-keto sulfones". The Royal Society of Chemistry. [Link]
-
INDOFINE Chemical Company, Inc. (2025, January 10). Safety Data Sheet. [Link]
-
University of California, Davis. 19Flourine NMR. [Link]
-
Semantic Scholar. 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
Supporting Information for "A general and efficient copper-catalyzed trifluoromethylation of aryl and vinyl boronic acids with an electrophilic trifluoromethylating reagent". The Royal Society of Chemistry. [Link]
-
National Institutes of Health. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
Supporting Information for "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Potassium Aryl- and Heteroaryltrifluoroborates". The Royal Society of Chemistry. [Link]
-
University of Colorado Boulder. Interpretation of mass spectra. [Link]
-
Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]
-
SciELO. Article. [Link]
- Filo. *Analyze the 1H NMR spectrum
